molecular formula C14H10ClN3O B1418902 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154704-31-0

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1418902
CAS No.: 1154704-31-0
M. Wt: 271.7 g/mol
InChI Key: NLNQGBJFOKQUTC-UHFFFAOYSA-N
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Description

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound built around the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery . This scaffold is prized for its unique bioisosteric properties, serving as a stable replacement for ester and amide functionalities, which can enhance metabolic stability in potential therapeutic agents . The structure of this particular compound features a 2-chlorophenyl substituent and an aniline group, offering two distinct sites for further chemical modification and structure-activity relationship (SAR) studies. Derivatives of 1,2,4-oxadiazole demonstrate a remarkably broad spectrum of biological activities in research settings. This includes investigated applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) active agents . The 1,2,4-oxadiazole ring is a key component in several approved drugs, such as the cough suppressant oxolamine and the antiviral pleconaril, underscoring its pharmacological relevance . Researchers value this heterocycle for its ability to participate in key molecular interactions, such as hydrogen bonding, which is crucial for binding to biological targets . This compound is supplied for research and development purposes exclusively. It is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14-17-13(18-19-14)9-5-7-10(16)8-6-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQGBJFOKQUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Amidoxime and Carboxylic Acid Derivatives

Method Overview:
One of the primary routes involves the heterocyclization of amidoximes with activated carboxylic acids or their derivatives. This approach is grounded in classical heterocyclic chemistry, where amidoximes (R-C(=NOH)-NH2) react with acyl chlorides, esters, or activated acids to form the oxadiazole ring.

Reaction Pathway:

  • Formation of amidoximes from corresponding hydrazines and nitriles or hydroxylamine derivatives.
  • Cyclization with activated carboxylic acids or esters (e.g., methyl or ethyl esters) using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.
  • Cyclization typically occurs under reflux conditions, often facilitated by catalysts like TBAF or pyridine, yielding the oxadiazole core.

Research Findings:

  • Using coupling reagents and reflux conditions, yields of 87–97% have been reported, with reaction times ranging from 0.5 to 6 hours.
  • Microwave irradiation (MWI) has been employed to significantly reduce reaction times (~10 minutes) and improve yields, with some methods achieving 40–90% yields in solvent-free conditions using NH4F/Al2O3 as a catalyst.

Data Table:

Method Reagents Conditions Yield Remarks
Conventional reflux Amidoxime + acyl chloride/ester + coupling reagent Reflux, 0.5–6 h 87–97% Standard method
Microwave-assisted Amidoxime + acyl chloride/ester + NH4F/Al2O3 Microwave, ~10 min 40–90% Environmentally friendly

Activation of Carboxylic Acids Using Vilsmeier Reagent

Method Overview:
A notable approach involves activating carboxylic acids with the Vilsmeier reagent (formed from DMF and oxalyl chloride or similar reagents), which enhances their reactivity toward cyclization with amidoximes.

Reaction Pathway:

  • Carboxylic acids are converted into reactive intermediates via Vilsmeier reagent formation.
  • Subsequent reaction with amidoximes yields the oxadiazole ring in a one-pot process.

Research Findings:

  • This method provides good to excellent yields (61–93%) and is advantageous due to its simplicity and use of readily available starting materials.

Data Table:

Method Reagents Conditions Yield Remarks
Vilsmeier activation Carboxylic acid + Vilsmeier reagent + amidoxime Room temperature, one-pot 61–93% Simple purification

One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters

Method Overview:
Recent advances include one-pot syntheses utilizing amidoximes and methyl or ethyl esters of carboxylic acids, activated by bases such as NaOH or Na2CO3 in DMSO or other solvents at room temperature.

Research Findings:

  • This method yields oxadiazoles with yields ranging from 11% to 90%, depending on the substituents and reaction conditions.
  • It is notable for operational simplicity, moderate reaction times (4–24 hours), and moderate to high yields.

Data Table:

Method Reagents Conditions Yield Remarks
One-pot amidoxime + ester Amidoxime + ester + base (NaOH/DMSO) Room temperature, 4–24 h 11–90% Versatile, moderate yields

Microwave-Assisted Heterocyclization

Method Overview:
Microwave irradiation accelerates heterocyclization reactions, often under solvent-free conditions or with minimal solvents, leading to rapid synthesis of oxadiazoles.

Research Findings:

  • Reactions completed within approximately 10 minutes with yields of 40–90%.
  • This method reduces solvent use and reaction time, aligning with green chemistry principles.

Alternative Synthetic Routes

a. Cycloaddition of Nitrile Oxides:

  • 1,3-Dipolar cycloaddition of nitrile oxides with nitriles can produce oxadiazoles, but challenges include low yields and the need for expensive catalysts.

b. Tandem Reactions and Photoredox Catalysis:

  • Recent methods involve tandem reactions of nitroalkenes, arenes, and nitriles with high yields (~90%) and short reaction times, though they often require superacids or specialized conditions.

Summary of Key Preparation Methods

Method Reagents Conditions Advantages Limitations
Amidoxime + acyl chloride/ester Amidoxime + acyl chloride/ester + coupling reagent Reflux, 0.5–6 h High yields, well-established Longer reaction times, solvent use
Microwave-assisted heterocyclization Amidoxime + acyl chloride/ester + catalyst Microwave, ~10 min Fast, environmentally friendly Equipment-dependent
Vilsmeier reagent activation Carboxylic acid + Vilsmeier reagent Room temperature, one-pot Simple, high yields Reagent cost, handling
One-pot amidoxime + ester Amidoxime + ester + base Room temperature, 4–24 h Operational simplicity Variable yields
Nitrile oxide cycloaddition Nitrile + nitrile oxide Mild to moderate Green chemistry potential Low yields, expensive catalysts

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Aniline Group

The para-aminophenyl substituent undergoes typical EAS reactions due to the electron-donating –NH<sub>2</sub> group. Key transformations include:

  • Nitration : Reaction with nitric acid (HNO<sub>3</sub>) in sulfuric acid yields nitro derivatives.

  • Halogenation : Bromination or iodination occurs in the presence of Br<sub>2</sub>/FeBr<sub>3</sub> or I<sub>2</sub>/HIO<sub>3</sub>.

  • Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups.

Table 1: EAS Reactions of the Aniline Group

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C4-[5-(2-Cl-Ph)-Oxadiazol-3-yl]-3-nitroaniline72–85
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, CHCl<sub>3</sub>, RT4-[5-(2-Cl-Ph)-Oxadiazol-3-yl]-3-bromoaniline68

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions:

  • Acid Hydrolysis : Concentrated HCl reflux generates 2-chlorobenzamide and 4-aminobenzonitrile derivatives.

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or LiAlH<sub>4</sub> reduces the ring to a diamino intermediate.

Table 2: Oxadiazole Ring Transformations

Reaction TypeReagents/ConditionsMajor ProductMechanismReference
Acid Hydrolysis6M HCl, 80°C, 6h2-Chloro-N-(4-aminophenyl)benzamideRing cleavage via protonation at N–O bond
ReductionH<sub>2</sub>/Pd-C, EtOH, RT3-(4-Aminophenyl)-5-(2-Cl-Ph)-1,2,4-triazoleRing contraction via intermediate hydrazine

Cross-Coupling Reactions

The aromatic chloride on the 2-chlorophenyl group enables catalytic cross-coupling:

  • Suzuki–Miyaura : Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl boronic acids yield biaryl derivatives.

  • Buchwald–Hartwig Amination : Forms N-aryl derivatives with primary/secondary amines.

Table 3: Catalytic Cross-Coupling Reactions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, PhB(OH)<sub>2</sub>, DME4-[5-(2-Ph-Ph)-Oxadiazol-3-yl]aniline89
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, morpholine, toluene4-[5-(2-Morpholinophenyl)-Oxadiazol-3-yl]aniline75

Oxidation and Redox Transformations

  • Oxidation of the Aniline Group : KMnO<sub>4</sub> in acidic conditions oxidizes –NH<sub>2</sub> to –NO<sub>2</sub>.

  • Oxadiazole Ring Oxidation : mCPBA (meta-chloroperbenzoic acid) epoxidizes adjacent double bonds in modified derivatives.

Table 4: Oxidation Reactions

SubstrateReagents/ConditionsProductYield (%)Reference
4-[5-(2-Cl-Ph)-Oxadiazol-3-yl]anilineKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 60°C4-[5-(2-Cl-Ph)-Oxadiazol-3-yl]nitrobenzene63

Functionalization via Diazotization

The aniline group undergoes diazotization (NaNO<sub>2</sub>/HCl), enabling:

  • Sandmeyer Reaction : CuCN/KCN introduces cyano groups.

  • Azo Coupling : Forms brightly colored azo dyes with β-naphthol.

Table 5: Diazonium Salt Applications

Reaction TypeReagents/ConditionsMajor ProductApplicationReference
SandmeyerCuCN, NaNO<sub>2</sub>, HCl4-[5-(2-Cl-Ph)-Oxadiazol-3-yl]benzonitrilePhotovoltaic materials

Biological Activity Modulation via Derivatization

Modifications at the oxadiazole or aniline groups enhance pharmacological properties:

  • Anticancer : Introduction of sulfonamide groups improves HDAC inhibition (IC<sub>50</sub> = 89 pM for hCA IX) .

  • Antimicrobial : Halogenation at the aniline para position increases bacterial membrane disruption.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline and related compounds. The following points summarize key findings:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Notably, compounds with oxadiazole moieties exhibited significant growth inhibition (PGI) against multiple cancer types including glioblastoma and lung cancer cells .
  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to disrupt microtubule dynamics by binding to the tubulin protein. Molecular docking studies revealed that these compounds fit well into the hydrophobic pocket of tubulin, suggesting a competitive inhibition mechanism similar to that of established chemotherapeutics like combretastatin A4 .
  • Case Studies : In one study, a derivative of this compound demonstrated a PGI of over 65% against several cancer cell lines at a concentration of 10 µM. This indicates a promising therapeutic index for further development .

Antibacterial Properties

In addition to anticancer properties, compounds related to this compound have shown notable antibacterial activity:

  • Broad-Spectrum Activity : Certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against multiple bacterial strains .
  • Comparative Efficacy : The antibacterial efficacy was comparable to standard antibiotics such as ciprofloxacin, suggesting that these oxadiazole derivatives could serve as potential alternatives or adjuncts in antibiotic therapy .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications and efficacy of this compound:

Study Application Cell Line/Organism Efficacy (PGI/MIC) Mechanism
AnticancerSNB-19PGI = 65.12Tubulin binding
AntibacterialVarious Gram-positive & Gram-negative bacteriaMIC = 8 µg/mLDisruption of bacterial cell wall
AnticancerOVCAR-8PGI = 85.26Microtubule disruption

Mechanism of Action

The mechanism of action of 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death .

Comparison with Similar Compounds

Substituent Position Variations

  • 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS: 1156397-94-2): This analog substitutes the 2-chlorophenyl group with a 3-chlorophenyl isomer. The meta-chloro position alters steric and electronic interactions, which may impact receptor binding or solubility.

Alkyl-Substituted Oxadiazoles

  • 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-71-4): Replacing the 2-chlorophenyl group with an ethyl substituent simplifies the structure and reduces molecular weight (189.21 g/mol vs. ~245.68 g/mol for the main compound). Market data indicate a price of ~$333/g (95% purity), suggesting lower synthesis complexity compared to halogenated analogs .
  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-68-9) :
    The methyl analog further reduces steric bulk, which may favor metabolic clearance. However, the absence of halogen atoms diminishes electron-withdrawing effects, possibly reducing stability in oxidative environments .

Halogenated Derivatives

  • 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 6674-17-5): Introducing a chloromethyl group (C9H8ClN3O) adds a reactive site for further functionalization.
  • 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline (CAS: 71754-23-9) :
    The trifluoromethyl group (CF3) is strongly electron-withdrawing, enhancing thermal and metabolic stability. With a molecular weight of 229.16 g/mol, this analog may exhibit superior bioavailability compared to the 2-chlorophenyl variant .

Heterocyclic Modifications

  • The molecular formula (C13H11N3OS) and molar mass (257.31 g/mol) reflect increased polarity compared to the main compound .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline 1154704-31-0 C13H9ClN3O ~245.68 2-Chlorophenyl High bioactivity, moderate lipophilicity
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline 10185-71-4 C10H11N3O 189.21 Ethyl Increased logP, lower synthesis cost
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline 71754-23-9 C9H6F3N3O 229.16 Trifluoromethyl Enhanced metabolic stability
4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline 6674-17-5 C9H8ClN3O 209.63 Chloromethyl Reactive, hazardous

Biological Activity

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a phenolic group and an oxadiazole structure. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contribute to its unique chemical properties. The presence of the 2-chlorophenyl substituent enhances its reactivity and biological activity.

Molecular Formula

  • Molecular Formula : C13_{13}H8_{8}ClN3_3O
  • Molecular Weight : 257.68 g/mol

Biological Activity Overview

Compounds containing the oxadiazole ring have been shown to exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties, potentially inhibiting bacterial growth through interaction with specific enzymes involved in metabolic pathways .
  • Anticancer Activity : Recent studies have explored its anticancer effects against various cancer cell lines. For instance, derivatives of oxadiazole have shown cytotoxic activity against human leukemia and breast cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance efficacy .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50_{50} Values (µM)Mechanism of Action
AntimicrobialVarious bacterial strains<10Inhibition of fatty acid metabolism enzymes
AnticancerMCF-7 (breast), U-937 (leukemia)0.65 - 2.41Induction of apoptosis via caspase activation

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin against MCF-7 and other cancer cell lines. Flow cytometry revealed that these compounds induce apoptosis in a dose-dependent manner .
  • Mechanistic Insights : Molecular docking studies have indicated strong hydrophobic interactions between the oxadiazole derivatives and receptor sites involved in cancer progression. These interactions are comparable to those observed with established drugs like Tamoxifen .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. For example, the presence of halogen substituents such as chlorine has been associated with improved anticancer activity .

Table 2: Structure-Activity Relationship Insights

Compound StructureObserved ActivityNotes
1,2,4-Oxadiazole derivativesAnticancerEnhanced activity with halogen substitutions
5-Aryl derivativesCytotoxicityInduction of apoptosis through p53 pathway
Oxadiazole with piperazine linkagesIncreased lipophilicityImproved cellular uptake and bioavailability

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, and what parameters critically influence yield?

  • Methodological Answer: The compound can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in anhydrous solvents like tetrahydrofuran. Critical parameters include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 amidoxime to acyl chloride), and catalyst use (e.g., pyridine for acid scavenging). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the oxadiazole product. Yield optimization may require iterative adjustment of reaction time (6–12 hours) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and aniline groups) and the oxadiazole C-3 carbon (δ 165–170 ppm).
  • IR Spectroscopy: Absorbance at 1600–1650 cm⁻¹ (C=N stretch of oxadiazole) and 3300–3500 cm⁻¹ (N-H stretch of aniline).
  • Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., m/z 287.0465 for C₁₃H₉ClN₃O⁺). Confirmation via X-ray crystallography is ideal for unambiguous structural assignment.

Q. What safety precautions are necessary when handling this compound, given its aromatic amine moiety?

  • Methodological Answer: Due to structural similarities to benzidine (a known carcinogen), strict protocols are advised:

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Monitor for amine-related toxicity via regular waste solvent testing and avoid prolonged exposure.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

  • Methodological Answer:

  • In vitro: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and assess selectivity via parallel testing on non-cancerous cells (e.g., HEK293).
  • Mechanistic Studies: Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Compare results to structurally similar oxadiazoles, which have shown anticancer activity via kinase inhibition .
  • In vivo: Utilize xenograft models (e.g., murine breast cancer) with dose escalation (10–50 mg/kg) to assess tumor regression and toxicity.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Compound Purity: Verify via HPLC (>95% purity) and characterize degradation products (e.g., hydrolysis of oxadiazole in aqueous media).
  • Orthogonal Assays: Cross-validate cytotoxicity results with ATP-based luminescence or clonogenic survival assays. Contradictions may arise from differential uptake mechanisms or metabolic stability in specific cell lines .

Q. How can computational methods predict the mechanism of action of this compound?

  • Methodological Answer:

  • Molecular Docking: Screen against protein databases (e.g., Protein Data Bank) targeting kinases (e.g., EGFR, VEGFR) or DNA repair enzymes. Prioritize binding poses with high glide scores and favorable interactions (e.g., hydrogen bonds with oxadiazole nitrogen).
  • QSAR Modeling: Correlate substituent effects (e.g., chloro position) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors. Validate models with leave-one-out cross-validation (R² > 0.7) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

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